N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide is a complex organic compound with a molecular formula of C24H27N5O3 and a molecular weight of 433.512 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate can undergo further reactions, such as Mannich reactions with substituted amines and formaldehyde in ethanol, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide has several applications in scientific research:
Neurodegenerative Diseases: It has shown potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Receptor Antagonism: The compound has been studied for its α1 receptor antagonistic activity, which could have therapeutic applications.
Analgesic Properties: Similar compounds have been characterized for their analgesic properties, suggesting potential pain-relief applications.
Neuroinflammation Imaging: It has been used in PET imaging to identify neuroinflammation, contributing to the understanding of neuropsychiatric disorders.
Antimicrobial Activity: Related compounds have demonstrated antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide involves its interaction with specific molecular targets and pathways:
Adenosine Receptors: The compound acts as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases.
α1 Receptors: It exhibits antagonistic activity at α1 receptors, influencing various physiological processes.
Acetylcholinesterase Inhibition: Similar compounds have been studied for their acetylcholinesterase inhibitory activity, which is relevant in Alzheimer’s disease.
Comparison with Similar Compounds
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide can be compared with other similar compounds:
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Shares the furan ring and has similar biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Another compound with a furan ring and potential neuroprotective effects.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-20-18(24)19(25)21-14-16(17-8-5-13-26-17)23-11-9-22(10-12-23)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRLHKVLSXKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.